molecular formula C10H12N4 B1606002 3-Methyl-1-phenyl-1h-pyrazole-4,5-diamine CAS No. 52943-88-1

3-Methyl-1-phenyl-1h-pyrazole-4,5-diamine

Cat. No. B1606002
CAS RN: 52943-88-1
M. Wt: 188.23 g/mol
InChI Key: JSVCLRZBHIRDNZ-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-1H-pyrazole is used to produce 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde at the temperature of 90-100°C with reagent phosphorus oxychloride .


Synthesis Analysis

The synthesis of pyrazoles and their heteroannulated derivatives has been a topic of interest in recent years . The structures of the synthesized compounds were characterized on the basis of elemental analysis, infrared, 1 HNMR, 13 C NMR, and mass spectral data .


Molecular Structure Analysis

The molecular structure of 3-Methyl-1-phenyl-1h-pyrazole-4,5-diamine consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The InChI code for this compound is 1S/C10H12N4/c1-7-9 (11)10 (12)14 (13-7)8-5-3-2-4-6-8/h2-6H,11-12H2,1H3 .


Chemical Reactions Analysis

3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine can undergo condensation reactions to form various derivatives . For instance, 3-Methyl-1-phenyl-4-((2-phenyl-1H-indol-3-yl)methylene)-1H-pyrazol-5(4H)-ones were prepared by the condensation reaction of different 3-formyl-2-phenylindole derivatives and 3-methyl-1-phenyl-2-pyrazoline-5-one .


Physical And Chemical Properties Analysis

3-Methyl-1-phenyl-1h-pyrazole-4,5-diamine has a molecular weight of 188.23 . It is a solid at room temperature .

Mechanism of Action

Target of Action

The primary targets of 3-Methyl-1-phenyl-1h-pyrazole-4,5-diamine are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively, two devastating tropical diseases affecting more than 500 million people worldwide .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

It’s known that the compound interferes with the life cycle of the parasites, inhibiting their growth and proliferation .

Pharmacokinetics

The compound’s molecular weight of 18823 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The compound has shown potent antileishmanial and antimalarial activities. In vitro, it displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively . In vivo, it elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Methyl-1-phenyl-1h-pyrazole-4,5-diamine. For instance, the compound’s boiling point is 371.5°C at 760 mmHg , suggesting that it is stable under normal conditions.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Pyrazoles and their derivatives have been gaining more attention in the field of medicinal chemistry due to their diverse biological, agrochemical, and pharmacological properties . Future research may focus on the synthesis of new derivatives and their applications as biologically active moieties .

properties

IUPAC Name

5-methyl-2-phenylpyrazole-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-7-9(11)10(12)14(13-7)8-5-3-2-4-6-8/h2-6H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVCLRZBHIRDNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1N)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357952
Record name 3-methyl-1-phenyl-1h-pyrazole-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-phenyl-1h-pyrazole-4,5-diamine

CAS RN

52943-88-1
Record name 3-methyl-1-phenyl-1h-pyrazole-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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